molecular formula C8H8N2O5 B13999751 4-Ethyl-2,6-dinitrophenol CAS No. 4099-63-2

4-Ethyl-2,6-dinitrophenol

Cat. No.: B13999751
CAS No.: 4099-63-2
M. Wt: 212.16 g/mol
InChI Key: CIXQCVNMEAPWFG-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dinitrophenol (CAS: 4099-63-2) is a nitrophenol derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol . Its structure features an ethyl group at the para position relative to the hydroxyl group and two nitro groups at the ortho positions. This arrangement confers strong electron-withdrawing effects, influencing its acidity, reactivity, and spectral properties. The compound’s IUPAC Standard InChIKey is CIXQCVNMEAPWFG-UHFFFAOYSA-N, and its IR spectrum has been documented by the Coblentz Society, though only as a scanned image .

Properties

CAS No.

4099-63-2

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

4-ethyl-2,6-dinitrophenol

InChI

InChI=1S/C8H8N2O5/c1-2-5-3-6(9(12)13)8(11)7(4-5)10(14)15/h3-4,11H,2H2,1H3

InChI Key

CIXQCVNMEAPWFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethyl-2,6-dinitrophenol typically involves the nitration of ethylphenol. The process can be summarized as follows:

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

4-Ethyl-2,6-dinitrophenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

(a) 4-Nitrophenol Sodium Salt Dihydrate (CAS: 824-78-2)

  • Formula: C₆H₄NO₃Na·2H₂O
  • Molecular weight : 197.12 g/mol
  • Key differences: Lacks the ethyl and second nitro group present in 4-Ethyl-2,6-dinitrophenol. Sodium salt form increases water solubility, making it more suitable for aqueous-phase reactions compared to the neutral, lipophilic this compound . Higher thermal stability (mp >300°C) due to ionic bonding .

(b) 2-Nitroanisole and 4-Nitroanisole

  • Formulas: C₇H₇NO₃ (both isomers)
  • Key differences: Methoxy (-OCH₃) substituent replaces the hydroxyl group, reducing acidity. this compound’s dual nitro groups enhance electrophilic substitution resistance compared to mono-nitroanisoles .

Amino-Substituted Analog: 2-Amino-4,6-dinitrophenol

  • Formula : C₆H₅N₃O₅
  • Key differences: Amino (-NH₂) group at the 2-position introduces basicity, contrasting with the acidic hydroxyl group in this compound. Reduced stability due to the amino group’s susceptibility to oxidation; typically stored wet (≥20% water) to prevent decomposition .

Methoxy-Substituted Analog: 4-Ethyl-2,6-dimethoxyphenol

  • Formula : C₁₀H₁₄O₃
  • Molecular weight : 182.22 g/mol
  • Key differences: Methoxy groups at positions 2 and 6 are electron-donating, lowering acidity (pKa ~10–12) compared to the strongly acidic this compound (pKa ~3–4 estimated) . Enhanced stability in organic solvents due to reduced polarity .

Iodinated Analog: 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodo-phenol

  • Formula : C₁₄H₁₀I₄O₂
  • Molecular weight : 717.85 g/mol
  • Key differences: Iodine substituents increase molecular weight by >500 g/mol and confer radiopacity, making it useful in imaging applications. Phenoxy linkage introduces conformational rigidity absent in this compound .

Comparative Data Table

Compound Formula Molecular Weight (g/mol) Key Substituents Acidity (pKa) Stability Notes
This compound C₈H₈N₂O₅ 212.16 -OH, -NO₂ (2,6), -C₂H₅ (4) ~3–4* Moderate; sensitive to light
4-Nitrophenol sodium salt C₆H₄NO₃Na·2H₂O 197.12 -ONa, -NO₂ (4) N/A High (mp >300°C)
2-Amino-4,6-dinitrophenol C₆H₅N₃O₅ 199.12 -NH₂ (2), -NO₂ (4,6) ~5–6* Low; requires wet storage
4-Ethyl-2,6-dimethoxyphenol C₁₀H₁₄O₃ 182.22 -OCH₃ (2,6), -C₂H₅ (4) ~10–12* High in organic solvents
4-(4-Ethyl-...diiodo-phenol C₁₄H₁₀I₄O₂ 717.85 -I (2,6,4'), -C₂H₅ (4) N/A High; radiopaque

*Estimated based on substituent effects.

Key Research Findings

  • Acidity: The dual nitro groups in this compound significantly enhance acidity compared to methoxy- or amino-substituted analogs due to strong electron-withdrawing effects .
  • Reactivity : Nitro groups direct electrophilic attacks to the meta position, but steric hindrance from the ethyl group may limit reactivity in some syntheses .

Notes

  • Comparisons rely on inferred physicochemical properties due to incomplete experimental data for some analogs .
  • Safety protocols differ markedly; for example, 2-Amino-4,6-dinitrophenol requires wet storage to mitigate explosion risks , whereas this compound’s hazards are primarily toxicological .

Biological Activity

4-Ethyl-2,6-dinitrophenol (4E2,6DNP) is a nitrophenol derivative that has garnered attention due to its biological activity, particularly as a mitochondrial uncoupler. This compound is structurally related to other dinitrophenols, such as 2,4-dinitrophenol (DNP), which has been extensively studied for its effects on metabolism and thermogenesis. Understanding the biological activity of 4E2,6DNP is crucial for assessing its potential therapeutic applications and health risks.

Chemical Structure and Properties

This compound possesses two nitro groups at the 2 and 6 positions of the phenolic ring and an ethyl group at the para position. The chemical formula is C10_{10}H10_{10}N2_2O5_5, and its molecular weight is approximately 238.20 g/mol. This structure influences its solubility, reactivity, and biological interactions.

The primary mechanism through which 4E2,6DNP exerts its biological effects is through mitochondrial uncoupling . This process disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure as heat rather than ATP synthesis. The implications of this mechanism include:

  • Increased Basal Metabolic Rate (BMR) : Similar to DNP, 4E2,6DNP increases BMR by promoting thermogenesis.
  • Potential Toxicity : The uncoupling effect can lead to hyperthermia and metabolic disturbances if not properly regulated.

2. Toxicological Profile

The toxicological profile of 4E2,6DNP suggests potential risks similar to those associated with other dinitrophenols. Acute exposure may lead to:

  • Hyperthermia : Elevated body temperature due to increased metabolic activity.
  • Organ Damage : Reports of organ-specific damage (e.g., liver and kidneys) following high-dose exposures have been documented for related compounds .
  • Dermal Reactions : Skin discoloration and irritation have been noted in cases of poisoning with dinitrophenols .

Case Studies

Several case studies illustrate the biological activity and toxicity of dinitrophenols:

  • Case Study 1 : A report documented a case where an individual experienced severe hyperthermia after ingestion of a dinitrophenol compound. Autopsy findings revealed multi-organ failure attributed to metabolic dysregulation caused by the compound .
  • Case Study 2 : Animal studies involving intraperitoneal administration of DNP showed dose-dependent increases in body temperature and metabolic rate, suggesting that similar outcomes could be expected with 4E2,6DNP .

Research Findings

Recent research has focused on understanding the broader implications of dinitrophenols in biological systems:

StudyFindings
Anderson et al., 1933Documented hyperthermia in humans exposed to DNP.
Kaiser et al., 1964Established dose-response relationships in animal models for DNP's effects on metabolism.
Caldeira da Silva et al., 2008Investigated the biochemical pathways affected by dinitrophenols leading to increased oxidative stress.

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